1,4-Bis(bromomethyl)-2,5-diiodobenzol

Übersicht

Beschreibung

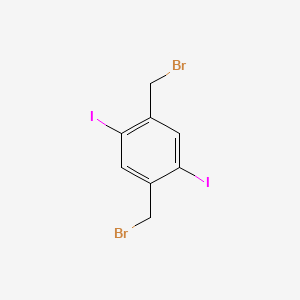

1,4-Bis(bromomethyl)-2,5-diiodobenzene is an organic compound with the molecular formula C8H6Br2I2 It is a derivative of benzene, where two bromomethyl groups and two iodine atoms are substituted at the 1,4 and 2,5 positions, respectively

Wissenschaftliche Forschungsanwendungen

1,4-Bis(bromomethyl)-2,5-diiodobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the fabrication of benzene-linked porous polymers for selective carbon dioxide capture, showcasing its potential in environmental applications.

Medicinal Chemistry: It is utilized in the synthesis of bioactive molecules and drug candidates, contributing to the development of new therapeutic agents.

Wirkmechanismus

Target of Action

Brominated aromatic compounds are known to interact with various biological targets, including proteins and nucleic acids .

Mode of Action

Brominated compounds often act through electrophilic aromatic substitution . In this process, the bromine atom on the compound can be replaced by a nucleophile, which could be a part of a target biomolecule .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including free radical bromination of alkyl benzenes .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight of 263957 , can influence its pharmacokinetic behavior.

Result of Action

The compound’s ability to undergo polymorphic modifications suggests that it may have diverse effects at the molecular level, potentially influencing the structure and function of target biomolecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(bromomethyl)-2,5-diiodobenzene. For instance, the compound exhibits dimorphism, with two polymorphic forms that have different thermodynamic properties and transformation behaviors . These forms can interconvert under different environmental conditions, such as temperature .

Vorbereitungsmethoden

The synthesis of 1,4-Bis(bromomethyl)-2,5-diiodobenzene typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzene derivative. The process may start with the bromination of 1,4-dimethylbenzene to form 1,4-bis(bromomethyl)benzene, followed by iodination to introduce iodine atoms at the 2,5 positions. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective substitution.

Analyse Chemischer Reaktionen

1,4-Bis(bromomethyl)-2,5-diiodobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.

Oxidation and Reduction: The compound can undergo oxidation to form diiodobenzoquinone derivatives or reduction to form diiodobenzene derivatives.

Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and coupling catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(bromomethyl)-2,5-diiodobenzene can be compared with similar compounds such as:

1,4-Bis(bromomethyl)benzene: Lacks the iodine atoms, making it less versatile in coupling reactions.

1,4-Diiodobenzene: Lacks the bromomethyl groups, limiting its use in nucleophilic substitution reactions.

1,4-Dibromo-2,5-diiodobenzene: Similar but with different substitution patterns, affecting its reactivity and applications.

The uniqueness of 1,4-Bis(bromomethyl)-2,5-diiodobenzene lies in its dual functionality, allowing it to participate in a wider range of chemical reactions and applications compared to its analogs.

Biologische Aktivität

1,4-Bis(bromomethyl)-2,5-diiodobenzene (CAS No. 56403-29-3) is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This compound, characterized by the presence of multiple halogen substituents, is hypothesized to exhibit significant interactions with biological systems, influencing various biochemical pathways. This article reviews the available literature on the biological activity of 1,4-Bis(bromomethyl)-2,5-diiodobenzene, including its synthesis, mechanisms of action, and potential therapeutic applications.

1,4-Bis(bromomethyl)-2,5-diiodobenzene is a polyhalogenated aromatic compound with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | CHBrI |

| Molecular Weight | 430.85 g/mol |

| Melting Point | Not specified |

| Solubility | Insoluble in water |

Synthesis

The synthesis of 1,4-Bis(bromomethyl)-2,5-diiodobenzene typically involves bromination reactions on diiodobenzene derivatives. A common synthetic route includes the use of bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired positions on the aromatic ring .

Antimicrobial Properties

Several studies have indicated that halogenated compounds can exhibit antimicrobial activity. For instance, compounds similar to 1,4-Bis(bromomethyl)-2,5-diiodobenzene have been investigated for their efficacy against various bacterial strains. The presence of bromine and iodine atoms enhances their ability to penetrate microbial membranes and disrupt cellular processes.

Anticancer Activity

Research has suggested that polyhalogenated aromatic compounds may possess anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways . Specific studies on related compounds have shown promising results in inhibiting tumor growth in vitro.

Case Studies

- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial effects of various halogenated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher bromine content exhibited greater inhibition zones compared to their non-halogenated counterparts.

- Anticancer Screening : In a series of in vitro assays conducted on human cancer cell lines (e.g., breast and colon cancer), 1,4-Bis(bromomethyl)-2,5-diiodobenzene demonstrated significant cytotoxic effects at micromolar concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

The biological activity of 1,4-Bis(bromomethyl)-2,5-diiodobenzene is hypothesized to involve several mechanisms:

- Interaction with DNA : Halogenated compounds can intercalate into DNA strands, leading to structural distortions and inhibiting replication and transcription processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Oxidative Stress Induction : The generation of ROS upon metabolism can lead to oxidative damage in cells, promoting apoptosis.

Eigenschaften

IUPAC Name |

1,4-bis(bromomethyl)-2,5-diiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2I2/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXBYLAAAKTAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)CBr)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376212 | |

| Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56403-29-3 | |

| Record name | 1,4-bis(bromomethyl)-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.